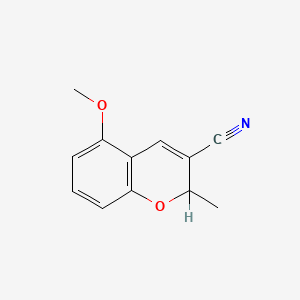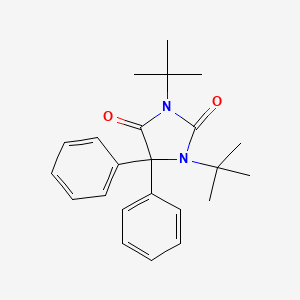
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione can be achieved through the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60-70°C) . This method is known for its simplicity and efficiency in producing hydantoins, including imidazolidine-2,4-diones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Bucherer-Bergs reaction provides a scalable approach for synthesizing this compound. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reagents and reaction times.
化学反応の分析
Types of Reactions
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Medicinal Chemistry: This compound and its derivatives have shown promising antitumor activities. They have been tested for their efficacy against various cancer cell lines, including renal cancer and melanoma.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as thermal stability and resistance to oxidation.
Organic Synthesis: It serves as a precursor for synthesizing other complex molecules, making it valuable in organic chemistry research.
作用機序
The mechanism of action of 1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione in medicinal applications involves its interaction with molecular targets in cancer cells. The compound has been shown to inhibit the growth of cancer cells by interfering with specific pathways involved in cell proliferation and survival . Molecular docking studies have identified key structural features required for its antitumor activity.
類似化合物との比較
Similar Compounds
- 1,3-Diphenylimidazolidine-2,4-dione
- 5,5-Diphenylhydantoin
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione is unique due to its combination of tert-butyl and diphenyl groups, which confer specific steric and electronic properties. These properties enhance its stability and reactivity compared to other similar compounds, making it a valuable compound for various applications.
特性
CAS番号 |
53000-03-6 |
|---|---|
分子式 |
C23H28N2O2 |
分子量 |
364.5 g/mol |
IUPAC名 |
1,3-ditert-butyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H28N2O2/c1-21(2,3)24-19(26)23(17-13-9-7-10-14-17,18-15-11-8-12-16-18)25(20(24)27)22(4,5)6/h7-16H,1-6H3 |
InChIキー |
MHRCPEZKQSCAGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=O)C(N(C1=O)C(C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



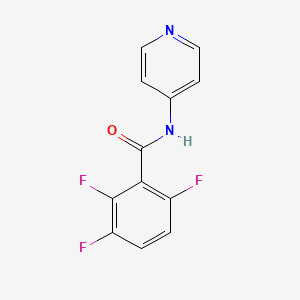
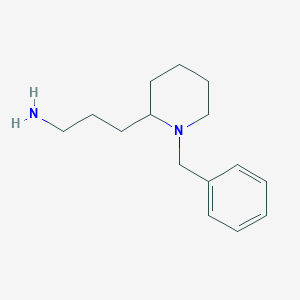

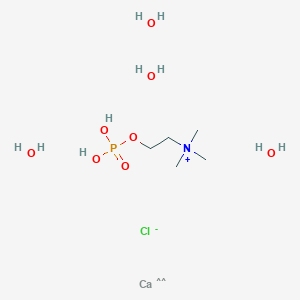

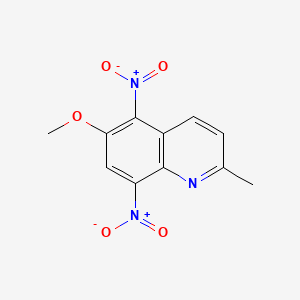


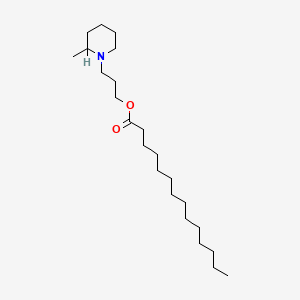
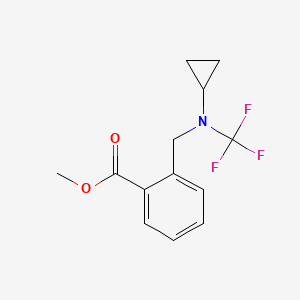
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)
